molecular formula C12H16FNO B13319627 (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B13319627
M. Wt: 209.26 g/mol
InChI Key: DGANXADFCBHYRG-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a fluorinated phenyl group and a tetrahydropyran moiety connected via a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and specificity, while the tetrahydropyran moiety contributes to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (Tetrahydro-2H-pyran-4-yl)methanamine:

Uniqueness

The presence of both the fluorinated phenyl group and the tetrahydropyran moiety in (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine makes it unique, offering a combination of enhanced binding affinity, stability, and solubility that is not found in similar compounds .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(2-fluorophenyl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9,12H,5-8,14H2

InChI Key

DGANXADFCBHYRG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2F)N

Origin of Product

United States

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